molecular formula C25H25N3O7S B15188098 beta-D-Xylopyranoside, 4,5-diphenyl-4H-1,2,4-triazol-3-yl 1-thio-, 2,3,4-triacetate CAS No. 116509-52-5

beta-D-Xylopyranoside, 4,5-diphenyl-4H-1,2,4-triazol-3-yl 1-thio-, 2,3,4-triacetate

Cat. No.: B15188098
CAS No.: 116509-52-5
M. Wt: 511.5 g/mol
InChI Key: UORJYOCQTLRACR-GBAAUQCPSA-N
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Description

Beta-D-Xylopyranoside, 4,5-diphenyl-4H-1,2,4-triazol-3-yl 1-thio-, 2,3,4-triacetate: is a complex organic compound that combines the structural features of beta-D-xylopyranoside and 1,2,4-triazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of beta-D-xylopyranoside derivatives typically involves the glycosylation of D-xylose with appropriate aglyconesThe reaction conditions often include the use of catalysts and protecting groups to ensure selective reactions .

Industrial Production Methods: Industrial production of such compounds generally follows similar synthetic routes but on a larger scale. This involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of biocatalysts may be employed to enhance efficiency .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the 1-thio group.

    Reduction: Reduction reactions can target the triazole ring or the acetyl groups.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to deacetylated or reduced triazole derivatives .

Scientific Research Applications

Chemistry: In chemistry, beta-D-xylopyranoside derivatives are used as building blocks for the synthesis of more complex molecules. They serve as intermediates in the synthesis of glycosides and other carbohydrate-based compounds .

Biology: In biological research, these compounds are studied for their potential as enzyme inhibitors, particularly against glycosidases. They are also used in the study of carbohydrate metabolism and cell signaling pathways .

Medicine: Medicinally, beta-D-xylopyranoside derivatives have shown promise as anticancer agents, antimicrobial agents, and anti-inflammatory agents. Their ability to interact with specific biological targets makes them valuable in drug development .

Industry: In industry, these compounds are used in the production of surfactants, emulsifiers, and other specialty chemicals. Their unique structural features allow for the development of materials with specific properties .

Mechanism of Action

The mechanism of action of beta-D-xylopyranoside, 4,5-diphenyl-4H-1,2,4-triazol-3-yl 1-thio-, 2,3,4-triacetate involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds with enzymes, inhibiting their activity. The beta-D-xylopyranoside moiety can mimic natural substrates of glycosidases, leading to competitive inhibition. The acetyl groups may enhance the compound’s lipophilicity, improving its cellular uptake .

Comparison with Similar Compounds

Uniqueness: The uniqueness of beta-D-xylopyranoside, 4,5-diphenyl-4H-1,2,4-triazol-3-yl 1-thio-, 2,3,4-triacetate lies in its combination of a carbohydrate moiety with a triazole ring and a thio group. This unique structure allows for diverse chemical reactivity and biological activity, making it a versatile compound for various applications .

Properties

CAS No.

116509-52-5

Molecular Formula

C25H25N3O7S

Molecular Weight

511.5 g/mol

IUPAC Name

[(3R,4S,5R,6S)-4,5-diacetyloxy-6-[(4,5-diphenyl-1,2,4-triazol-3-yl)sulfanyl]oxan-3-yl] acetate

InChI

InChI=1S/C25H25N3O7S/c1-15(29)33-20-14-32-24(22(35-17(3)31)21(20)34-16(2)30)36-25-27-26-23(18-10-6-4-7-11-18)28(25)19-12-8-5-9-13-19/h4-13,20-22,24H,14H2,1-3H3/t20-,21+,22-,24+/m1/s1

InChI Key

UORJYOCQTLRACR-GBAAUQCPSA-N

Isomeric SMILES

CC(=O)O[C@@H]1CO[C@H]([C@@H]([C@H]1OC(=O)C)OC(=O)C)SC2=NN=C(N2C3=CC=CC=C3)C4=CC=CC=C4

Canonical SMILES

CC(=O)OC1COC(C(C1OC(=O)C)OC(=O)C)SC2=NN=C(N2C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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